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Compound of Interest

Compound Name: 4-Isopropoxyphenol

Cat. No.: B1293736

An In-Depth Technical Guide to the Physicochemical and Spectral Properties of 4-
Isopropoxyphenol

This guide provides a comprehensive overview of 4-lsopropoxyphenol (CAS 7495-77-4), a
key intermediate in various fields of chemical synthesis. Designed for researchers, scientists,
and drug development professionals, this document moves beyond a simple data repository. It
offers field-proven insights into the synthesis, purification, and detailed spectral characterization
of this compound, emphasizing the causal relationships behind experimental choices to ensure
reproducible and reliable results.

Introduction and Molecular Overview

4-1sopropoxyphenol, also known as p-isopropoxyphenol or hydroguinone monoisopropyl
ether, is an aromatic organic compound featuring a phenol ring substituted with an isopropoxy
group at the para position. Its bifunctional nature—possessing both a nucleophilic hydroxyl
group and a stable ether linkage—makes it a versatile building block in organic synthesis,
particularly in the development of pharmaceuticals, agrochemicals, and polymers.
Understanding its core physical properties and spectral signature is paramount for its effective
use and for quality control in any synthetic workflow.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different
environments and are critical for designing experimental procedures such as reaction setups,
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solvent selection, and purification strategies. The key properties of 4-Isopropoxyphenol are

summarized below.

Property Value Source

CAS Number 7495-77-4 [1][2]

Molecular Formula CoH1202 [1][2]

Molecular Weight 152.19 g/mol [11[2]
White to off-white crystalline

Appearance _ [3]
solid

Melting Point 59-61 °C [4][5]

Boiling Point 117 °C at 4 Torr [2]

Density 0.987 g/cm? [3]
Slightly soluble in water;

Solubility soluble in ethanol, ether, [4][5]
chloroform, ethyl acetate.

pKa 10.19 + 0.13 (Predicted) [5]

LogP 2.6 [1]

Synthesis and Purification: A Validated Workflow

The most common and reliable method for preparing 4-lsopropoxyphenol is via the

Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an

alkoxide. In this case, hydroquinone is mono-alkylated using an isopropyl halide.

Synthesis Principle and Rationale

The synthesis proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a

mild base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an

isopropyl electrophile (e.g., 2-bromopropane). Using a 1:1 molar ratio of hydroquinone to the

alkylating agent is crucial to minimize the formation of the dialkylated byproduct, 1,4-
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diisopropoxybenzene. A polar aprotic solvent like acetone or DMF is preferred as it effectively

solvates the cation of the base, leaving the phenoxide anion more reactive.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Isopropoxyphenol from hydroquinone and 2-bromopropane.

Materials:

Hydroquinone (1.0 eq)

2-Bromopropane (1.1 eq)

Potassium Carbonate (K2COs), anhydrous (1.5 eq)
Acetone, anhydrous

5% Hydrochloric Acid (HCI)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSOa)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 5-10 mL per
gram of hydroquinone).

Reagent Addition: Add 2-bromopropane (1.1 eq) to the mixture. The slight excess of the
alkylating agent helps to drive the reaction to completion.

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of
the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the
consumption of hydroquinone.
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o Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter off
the potassium carbonate. b. Evaporate the acetone under reduced pressure. c. Dissolve the
resulting residue in ethyl acetate. d. Wash the organic layer sequentially with 5% HCI (to
remove any remaining base), water, and brine. e. Dry the organic layer over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

Detailed Experimental Protocol: Purification

The crude product, often a brownish solid or oil, will contain unreacted hydroquinone, the
desired product, and the dialkylated byproduct. Purification is typically achieved by flash
column chromatography followed by recrystallization.

Part A: Flash Column Chromatography
o Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

e Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture
(e.g., 9:1 v/v) as the eluent.

e Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the
column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually
increasing to 20%). The less polar 1,4-diisopropoxybenzene will elute first, followed by the
desired 4-Isopropoxyphenol.

o Fraction Collection: Collect fractions and analyze them by TLC to identify those containing
the pure product.

e Solvent Removal: Combine the pure fractions and remove the solvent under reduced
pressure.

Part B: Recrystallization

o Solvent Selection: Dissolve the product from the column in a minimum amount of a hot
solvent, such as a mixture of ethyl acetate and hexanes.
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» Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to
induce crystallization.

« |solation: Collect the pure white crystals by vacuum filtration and wash with a small amount
of cold hexane.

e Drying: Dry the crystals under vacuum to remove any residual solvent.

Synthesis and Purification Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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